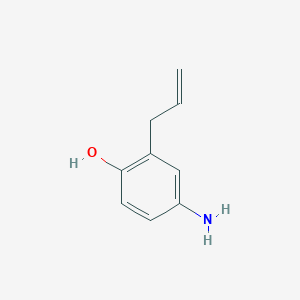![molecular formula C18H22N2O B14675298 N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline CAS No. 40046-93-3](/img/structure/B14675298.png)
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is a chemical compound with the molecular formula C18H22N2O. It is a type of Schiff base, characterized by the presence of an azomethine group (–N=CH–). Schiff bases are known for their versatility and ease of synthesis, often formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline typically involves the condensation reaction between N,N-diethylaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-diethylaniline and 4-methoxybenzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–N=CH–) plays a crucial role in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[(4-hydroxyphenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline
Uniqueness
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, making it more electron-donating compared to its analogs with different substituents. This can affect the compound’s reactivity and interaction with other molecules, making it particularly useful in specific applications such as dye synthesis and optoelectronics .
Properties
CAS No. |
40046-93-3 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)17-10-6-15(7-11-17)14-19-16-8-12-18(21-3)13-9-16/h6-14H,4-5H2,1-3H3 |
InChI Key |
HUKQWJFIQJQJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


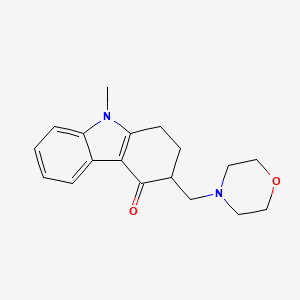
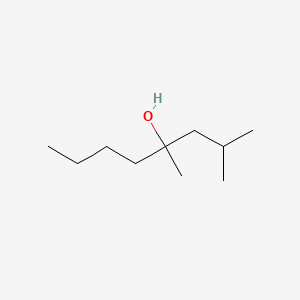
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
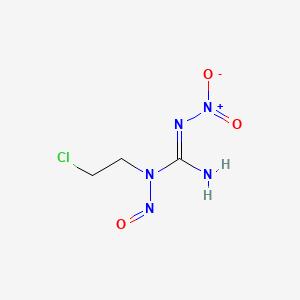
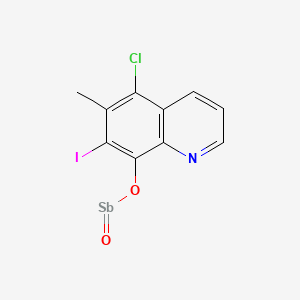
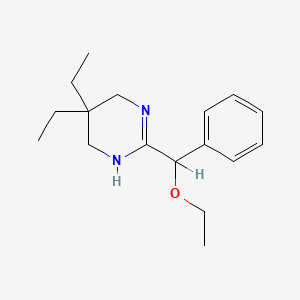

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

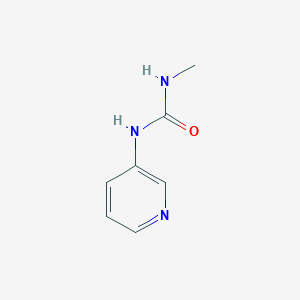
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

